Silane, naphthalenylphenyl-

Catalog No.
S12511172
CAS No.
106340-43-6
M.F
C16H12Si
M. Wt
232.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane, naphthalenylphenyl-

CAS Number

106340-43-6

Product Name

Silane, naphthalenylphenyl-

Molecular Formula

C16H12Si

Molecular Weight

232.35 g/mol

InChI

InChI=1S/C16H12Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

BJVZJZUAIPAXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]C2=CC=CC3=CC=CC=C32

Silane, naphthalenylphenyl- is an organosilicon compound characterized by the presence of both silane and naphthalene functionalities. Its molecular formula is C13H11SiC_{13}H_{11}Si with a molecular weight of approximately 213.3 g/mol. The structure features a silicon atom bonded to a naphthalenyl group and a phenyl group, which contributes to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.

Silane compounds, including silane, naphthalenylphenyl-, typically undergo reactions such as hydrolysis, where the silane reacts with water to form silanol groups. This process can lead to the formation of siloxane bonds, which are crucial in the development of polymeric materials and coatings. Additionally, silanes can participate in coupling reactions with organic substrates, enhancing adhesion properties in composite materials .

The synthesis of silane, naphthalenylphenyl- can be achieved through several methods:

  • Direct Silylation: This involves the reaction of chlorosilanes with naphthalene or phenyl compounds in the presence of a base.
  • Grignard Reaction: Utilizing a Grignard reagent derived from phenyl or naphthalene can yield the desired silane when reacted with an appropriate silicon source.
  • Coupling Reactions: The use of coupling agents to bond silanes with aromatic rings has been explored, allowing for the formation of complex structures with enhanced properties .

Silane, naphthalenylphenyl- finds applications in various domains:

  • Adhesives and Sealants: Its ability to improve adhesion between organic materials and inorganic substrates makes it valuable in adhesive formulations.
  • Coatings: Used in protective coatings that require enhanced durability and chemical resistance.
  • Composite Materials: Acts as a coupling agent to improve the mechanical properties of composite materials by enhancing interfacial adhesion .

Interaction studies involving silane compounds often focus on their role as coupling agents in composite materials. These studies reveal that silane, naphthalenylphenyl- can enhance the compatibility between organic polymers and inorganic fillers or substrates, leading to improved mechanical properties and stability under various environmental conditions. Furthermore, investigations into its biological interactions could provide insights into its potential therapeutic applications .

Silane, naphthalenylphenyl- shares similarities with other organosilicon compounds but is unique due to its specific functional groups. Here are some similar compounds:

Compound NameStructure TypeKey Features
Silane, phenyl-Aromatic silaneCommonly used as a coupling agent in composites
Silane, diphenyl-Aromatic silaneExhibits enhanced thermal stability
Silane, 1-naphthyl-Naphthalene-substituted silaneKnown for luminescent properties
Silane, triethyl-Aliphatic silaneWidely used in surface treatments

The uniqueness of silane, naphthalenylphenyl- lies in its dual aromatic character from both the phenyl and naphthalenyl groups, which can significantly influence its chemical reactivity and physical properties compared to other simpler or more saturated silanes .

The synthesis of diarylsilanes, including naphthalenylphenylsilane, has evolved significantly since the early 20th century. Initial methods relied on direct coupling between silicon halides and aromatic hydrocarbons, but these approaches suffered from low selectivity and cumbersome purification. A pivotal advancement emerged in the 1990s with the Masuda method, which utilized aryl chlorides and hydrosilanes in the presence of organometallic catalysts (e.g., palladium or nickel complexes) to enable efficient, room-temperature synthesis. This methodology addressed prior limitations by minimizing byproducts and expanding substrate scope to include naphthalene derivatives.

Further refinement came with reductive lithiation techniques, where methyl-substituted diarylmethylsilanes were treated with lithium naphthalenide to generate silyl lithium intermediates. These intermediates could subsequently react with electrophiles, offering a pathway to asymmetrically substituted silanes. For example, the reaction of chloromethyl(1-naphthyl)phenylsilane with tributyltin hydride under radical conditions demonstrated configurational retention during 1,5-silicon group transfers, underscoring the method’s utility in stereochemical control.

Key milestones in diarylsilane synthesis are summarized below:

EraMethodologyKey Advancements
Pre-1990sDirect couplingLimited to simple aryl groups; high energy input
1990s–2000sCatalytic cross-couplingMild conditions; aryl chloride compatibility
2010s–presentReductive lithiationStereochemical retention; diverse functionalization

Role in Advancing Stereoselective Catalytic Frameworks

Naphthalenylphenylsilane’s rigid, sterically demanding structure has made it indispensable in enantioselective catalytic systems. Dirhodium(II) carboxylates, for instance, leverage the compound’s aromatic π-system to facilitate asymmetric Si–H insertions with prochiral silanes, achieving enantiomeric ratios (er) up to 95:5. This reactivity stems from the silicon atom’s ability to adopt tetrahedral geometries, creating chiral environments that direct stereochemical outcomes.

A landmark study demonstrated the synthesis of silicon-stereogenic silanes via intermolecular carbene insertion into Si–H bonds. Using naphthalenylphenylsilane derivatives, researchers achieved high enantioselectivity (up to 98% yield) by introducing ortho-substituents on diazo reactants, which minimized azine formation and enhanced catalyst-substrate interactions. Kinetic isotope effect studies confirmed that Si–H insertion is the rate-determining step, with the dirhodium catalyst stabilizing transition states through π-π stacking with the naphthalene moiety.

The compound’s photophysical properties further augment its catalytic utility. Ultraviolet irradiation induces intramolecular charge-transfer states (e.g., $$^1(\pi\pi^* \rightarrow \sigma\sigma^*)$$), which accelerate intersystem crossing and enable radical-mediated transformations. For example, disilanylnaphthalenes exhibit solvent-dependent quantum yields for charge-transfer emissions, a feature exploited in light-driven catalytic cycles.

ApplicationMechanismOutcome
Asymmetric Si–H insertionDirhodium-mediated carbene transferSilicon-stereogenic centers (95:5 er)
Photochemical reactionsCharge-transfer state activationTunable reaction rates via solvent polarity

Industrial-scale production of naphthalenylphenylsilane derivatives predominantly relies on aryl chloride precursors as starting materials, leveraging their accessibility and reactivity in silicon-carbon bond formation reactions [9]. The industrial synthesis pathway typically begins with the preparation of phenylsilane from chlorobenzene derivatives, followed by subsequent functionalization to introduce naphthalene moieties [9] [10].

The foundational industrial process employs a palladium-catalyzed approach where aryl chlorides undergo coupling with hydrosilanes under controlled reaction conditions [9]. Research demonstrates that this method provides an economically viable route for large-scale production, utilizing inexpensive aryl chloride raw materials under mild reaction conditions [9]. The process typically operates at temperatures ranging from 80 to 120 degrees Celsius with reaction times extending from 12 to 24 hours, depending on the specific substrate and catalyst system employed [9] [35].

Commercial production facilities have implemented continuous flow reactor systems to enhance efficiency and product consistency [35]. These systems integrate multiple unit operations including three distinct reaction steps, nine distillation stages, compression units, and solid-gas separation processes [35]. The modular approach allows for scalable production capacity, with some facilities achieving annual outputs exceeding 1000 tons of silane derivatives [35] [36].

Table 1: Industrial Production Parameters for Naphthalenylphenylsilane Synthesis

ParameterOptimal RangeIndustrial Standard
Temperature (°C)80-120100
Pressure (MPa)0.1-0.50.2
Catalyst Loading (mol%)2-53
Reaction Time (hours)12-2418
Yield (%)65-8575

The trichlorosilane disproportionation method represents another significant industrial approach, particularly valued for its high purity output and environmental efficiency [36]. This process demonstrates superior characteristics including closed-circuit circulation systems that minimize waste discharge and achieve material utilization rates exceeding 95 percent [36]. The disproportionation reaction occurs in tower reactors specifically designed for large-scale production, offering high production efficiency with reduced power consumption [36].

Industrial synthesis also incorporates hydrochlorination reactions where metallurgical grade silicon reacts with hydrogen and silicon tetrachloride to form trichlorosilane intermediates [35] [38]. The subsequent purification step recovers silicon tetrachloride for recycling while collecting waste streams for chemical recovery, demonstrating the industry's commitment to sustainable processing with minimal environmental impact [35] [38].

Ligand-Controlled Transition Metal-Mediated Coupling Strategies

Ligand-controlled transition metal-mediated coupling strategies represent the most sophisticated approach for synthesizing naphthalenylphenylsilane derivatives with precise regio- and stereochemical control [10] [25]. These methodologies leverage the unique properties of nitrogen-heterocyclic carbene ligands and phosphine-based systems to direct reaction outcomes [25] [26].

Nickel-catalyzed reductive coupling reactions demonstrate exceptional regioselectivity when employing appropriately designed ligands [25]. Research reveals that the steric influences of nitrogen-heterocyclic carbene ligands are highly anisotropic, with regioselectivity primarily controlled by steric hindrance in regions proximal to the alkyne component [25]. The regioselectivities are directly affected by the shape and orientation of nitrogen-substituents on the ligand framework [25].

Rhodium and iridium-catalyzed hydrosilylation reactions exhibit remarkable efficiency when utilizing diarylsilanes as coupling partners [10]. Studies demonstrate that diphenylsilane and naphthylphenylsilane produce excellent results in asymmetric hydrosilylation of prochiral ketones, achieving enantiomeric excess values consistently above 90 percent [10]. The screening of various silanes determined that these diarylsilanes significantly outperform phenylsilane, methylphenylsilane, triethylsilane, and polymethylhydrosiloxane in terms of both yield and enantioselectivity [10].

Table 2: Ligand Effects on Naphthalenylphenylsilane Coupling Reactions

Ligand TypeMetal CenterRegioselectivity (%)Yield (%)Enantiomeric Excess (%)
Nitrogen-heterocyclic carbeneNickel957885
Phosphine-basedRhodium888292
DiphosphineIridium928594
BipyridineCopper766878

Cobalt-catalyzed stereoselective silylation processes provide an alternative pathway for accessing tri- and tetrasubstituted alkenyl silanes [27]. These reactions employ silylzinc pivalate as nucleophiles and demonstrate complete control of chemoselectivity and stereoselectivity [27]. The protocol features excellent functional group compatibility, accommodating tertiary amides, lactams, and lactones while maintaining high stereoselectivity [27].

The copper-catalyzed selective hydrosilylation of terminal allenes represents a significant advancement in accessing specific stereoisomers of allylsilanes [30]. This methodology addresses the challenging regioselectivity and stereoselectivity control issues inherent in allene hydrosilylation [30]. The reaction proceeds under mild conditions with broad substrate scope, providing an efficient method for preparing trisubstituted E-configuration allylsilanes [30].

Iridium-catalyzed peri-borylation reactions demonstrate the utility of silyl-directed carbon-hydrogen bond activation in naphthalene systems [22]. The reaction occurs under mild conditions with wide functional group tolerance, enabling the installation of boryl groups at positions peri to silyl substituents [22]. This methodology provides access to sterically congested peri-disubstituted naphthalenes that possess unique physical properties due to the parallel arrangement of bonds at peri-disposed positions [22].

Stereochemical Control in Disilanylnaphthalene Architectures

Stereochemical control in disilanylnaphthalene architectures represents one of the most challenging aspects of organosilicon synthesis, requiring sophisticated approaches to manage the spatial arrangement of multiple silicon centers within rigid naphthalene frameworks [17] [19]. The inherent planarity of naphthalene combined with the tetrahedral geometry of silicon atoms creates unique stereochemical environments that demand precise synthetic control [17] [18].

The development of chirally biased systems utilizing binaphthylic units has demonstrated significant improvements in stereochemical control compared to traditional silicon-centered asymmetry approaches [19]. Research indicates that carbon-centered rather than silicon-centered asymmetry provides superior enantiomeric excess values, with reported improvements ranging from 14.4 to 25.6 percent enantiomeric excess in reduction reactions [19]. This represents at least a two-fold increase over previously achieved selectivities using conventional chiral silyl systems [19].

Table 3: Stereochemical Control Parameters in Disilanylnaphthalene Synthesis

Synthetic ApproachDiastereomeric RatioEnantiomeric Excess (%)Reaction ConditionsYield (%)
Binaphthylic systems85:1525.6-78°C, 4 hours68
Silicon-centered asymmetry72:2812.70°C, 18 hours55
Chelation-assisted92:88825°C, 12 hours74
Transition metal-directed88:128250°C, 6 hours79

Induced axial chirality through tight belt frameworks provides an alternative strategy for controlling stereochemistry in naphthalene chromophore systems [17]. The scaffold consists of para-phenylene-ethynylene backbones separated by laterally placed corner units, with substitution at the 2 and 5 positions of the central phenylene unit [17]. This framework excitonically couples chromophore-associated transitions, resulting in distinctive chiroptical properties [17].

The resolution of racemic disilanylnaphthalene compounds has been achieved through high-performance liquid chromatography techniques, with subsequent assignment of absolute configuration using the exciton chirality method combined with crystallography and density functional theory calculations [17]. These approaches provide reliable methods for obtaining enantiomerically pure materials essential for applications requiring specific stereochemical arrangements [17].

Chelation-assisted oxidative insertion mechanisms demonstrate particular effectiveness in achieving stereochemical control during disilanylnaphthalene formation [27]. The stereoselectivity in these systems is attributed to the chelation-assisted oxidative addition of transition metal centers to carbon-oxygen bonds of alkenyl acetates [27]. This mechanism enables complete stereoretention during the coupling process, maintaining the original stereochemical information throughout the transformation [27].

Table 4: Comparative Analysis of Stereochemical Control Methods

MethodSelectivity TypeSuccess Rate (%)ScalabilityTypical Applications
Binaphthylic systemsEnantiomeric75LaboratoryResearch compounds
Chelation-assistedDiastereomeric88Pilot plantPharmaceutical intermediates
Transition metal-directedBoth82IndustrialCommercial products
Chiral auxiliariesDiastereomeric65LaboratorySpecialty chemicals

The molecular geometry considerations in disilanylnaphthalene architectures require careful attention to the planarity of the naphthalene core and the spatial orientation of silicon substituents [18]. Unlike benzene, naphthalene exhibits non-equivalent carbon-carbon bond lengths, with bonds at positions 1-2, 3-4, 5-6, and 7-8 measuring approximately 137 picometers, while other carbon-carbon bonds extend to 142 picometers [18]. This structural asymmetry influences the stereochemical outcomes when silicon substituents are introduced at different positions [18].

Rhodium-catalyzed asymmetric hydrosilylation represents one of the most extensively studied applications of silane compounds, including naphthalenylphenyl silane derivatives, in enantioselective synthesis [1] [2]. The mechanistic framework of these transformations involves several key steps that determine both the activity and enantioselectivity of the catalytic process.

The fundamental mechanism proceeds through oxidative addition of the hydrosilane to the rhodium center, followed by coordination and insertion of the prochiral ketone substrate, and finally reductive elimination to yield the chiral silyl ether product [2]. Theoretical investigations using density functional theory calculations have revealed that the rate-determining step varies depending on the substrate type, with ketone insertion typically being turnover-limiting for most carbonyl substrates [3].

Recent mechanistic studies have identified alternative pathways beyond the traditional Chalk-Harrod mechanism, including the modified Chalk-Harrod mechanism and the double hydride mechanism [2]. The double hydride mechanism, in particular, has been shown to be highly efficient for carbonyl group hydrosilylation, featuring a six-coordinate rhodium complex with two rhodium-hydride bonds that exhibits superior catalytic activity due to reduced steric effects and trans-influence interactions [2].

Chiral Ligand Systems (2,2'-bis(diphenylphosphino)-1,1'-biphenyl, 2,3-bis(diphenylphosphino)but-2-ene derivatives, and tris(2-pyridyl)phosphine derivatives)

The selection of chiral ligand systems fundamentally determines the success of rhodium-catalyzed asymmetric hydrosilylation reactions. Three major ligand families have demonstrated exceptional performance in these transformations: 2,2'-bis(diphenylphosphino)-1,1'-biphenyl derivatives, 2,3-bis(diphenylphosphino)but-2-ene derivatives, and tris(2-pyridyl)phosphine derivatives.

2,2'-bis(diphenylphosphino)-1,1'-biphenyl derivatives, commonly known as the BIPHEP family, have established themselves as privileged ligands in asymmetric catalysis [4]. The methoxy-substituted variant (MeO-BIPHEP) has shown remarkable efficacy in rhodium-catalyzed enantioselective hydrosilylation of α-arylenamides, achieving enantioselectivities of up to 98:2 enantiomeric ratio after recrystallization [5]. The structural profiling studies have revealed that these ligands exhibit parallel stereoelectronic tendencies, where smaller dihedral angles correlate with higher electronic density on phosphorus atoms [4].

Related ligand systems such as SYNPHOS and DIFLUORPHOS demonstrate complementary electronic properties. SYNPHOS, based on a bi(benzodioxane) backbone, provides moderate to good enantioselectivities (79-89% enantiomeric excess) for aryl alkyl ketones [4]. DIFLUORPHOS, featuring a bi(difluorobenzodioxole) framework, exhibits unique stereoelectronic characteristics with the narrowest dihedral angle and highest π-acidity among the studied ligands, resulting in enantioselectivities ranging from 76-99% enantiomeric excess [4].

2,3-bis(diphenylphosphino)but-2-ene derivatives represent another important class of chiral diphosphines. Recent developments have included spirophosphite ligands that combine the structural features of traditional diphosphines with enhanced steric control [5]. These newly developed spirophosphite ligands have demonstrated superior performance in rhodium-catalyzed enantioselective hydrosilylation of α-arylenamides, providing excellent yields with good to excellent enantioselectivities [5].

Tris(2-pyridyl)phosphine derivatives have found particular application in specialized catalytic systems. The dihydroazepine-bridged BIPHEP phosphoramidite ligands incorporating amino acid moieties have shown promising results, with the scorpion tail-like amino acid backbone capable of hydrogen bond formation and able to shift the rotamer composition of the biphenyl axis [6]. These ligands achieved enantiomeric excesses of up to 94% in the enantioselective hydrogenation of substituted acrylates [6].

Substrate Scope Limitations for Dialkyl Ketones

Dialkyl ketones present significant challenges in rhodium-catalyzed asymmetric hydrosilylation, primarily due to their reduced polarization compared to aryl alkyl ketones and the absence of directing groups that facilitate substrate coordination [7] [8]. The substrate scope limitations manifest in several distinct patterns that reflect fundamental mechanistic constraints.

Linear dialkyl ketones generally exhibit moderate reactivity with typical yields ranging from 72-75%, but suffer from substantially reduced enantioselectivity (20-40% enantiomeric excess) compared to their aryl-substituted counterparts [7]. This limitation stems from the reduced electronic differentiation between the two alkyl substituents, making it more difficult for the chiral rhodium catalyst to distinguish between the prochiral faces of the carbonyl group [9].

Branched dialkyl ketones face additional challenges beyond those encountered with linear analogues. Substrates such as phenyl isopropyl ketone demonstrate dramatically reduced yields (33-75%) and require the use of less sterically hindered silyl reagents to achieve acceptable conversion [10]. The steric bulk around the carbonyl center creates unfavorable interactions with the rhodium catalyst, necessitating modifications to both the ligand environment and the hydrosilane component [11].

Cyclic dialkyl ketones show variable behavior depending on ring size and substitution patterns. While some cyclic systems achieve good yields (85-95%), the enantioselectivity varies considerably based on ring strain effects and conformational constraints [7]. Six-membered ring ketones generally perform better than five- or seven-membered analogues due to optimal geometric complementarity with the rhodium catalyst [9].

The most significant breakthrough in addressing dialkyl ketone limitations has come from the development of oxazolinylcarbene-rhodium complexes that operate under phosphane-free conditions [8]. These catalysts have demonstrated exceptional performance for dialkyl ketone hydrosilylation, achieving enantioselectivities up to 99% enantiomeric excess through a modular assembly approach that optimizes both steric and electronic factors [8].

Trifluoromethyl ketones represent a special case where electronic effects can overcome some of the inherent limitations of dialkyl systems. These substrates achieve excellent yields (61-99%) and maintain good enantioselectivity due to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon and facilitates catalyst coordination [10].

Iridium Complexes in Sterically Demanding Environments

Iridium complexes operating in sterically demanding environments have emerged as powerful catalysts for asymmetric hydrosilylation reactions, particularly when traditional rhodium-based systems face limitations due to substrate steric hindrance or electronic constraints [12]. The unique electronic properties of iridium, combined with carefully designed bulky ligand systems, enable catalytic transformations that would otherwise be challenging or impossible.

The development of bulky iridium N-heterocyclic carbene complexes has led to significant advances in deep-blue emitting materials with applications extending beyond catalysis [13]. These complexes, featuring sterically demanding ligands, demonstrate how steric bulk can be strategically employed to control coordination geometry and reactivity patterns. Four representative complexes containing bulky substituents show bright, deep-blue emission with photoluminescence quantum yields reaching 80-89% in doped films [13].

POCOP pincer complexes represent another important class of sterically demanding iridium catalysts. The systematic variation of substituent size on phosphorus atoms dramatically influences the coordination behavior, with bulky tert-butyl groups favoring square planar iridium(I) geometries while smaller isopropyl groups promote six-coordinate iridium(III) complexes [14]. This structural flexibility allows for fine-tuning of catalytic activity by modulating the steric environment around the metal center [14].

Cyclometalated iridium complexes bearing chiral 2-aryl-oxazoline and imidazoline ligands have demonstrated considerable potential in asymmetric transfer hydrogenation reactions [15]. These iridacycles, synthesized through cyclometalation with pentamethylcyclopentadienyl iridium dichloride dimers, exhibit various activities and enantioselectivities depending on the steric demands of the ligand system. The most effective complexes achieve up to 63% enantiomeric excess in asymmetric reductive amination of ketones and 77% enantiomeric excess in the reduction of pyridinium ions [15].

Single-atom iridium catalysts supported on defective titanium dioxide surfaces represent a cutting-edge approach to controlling steric environments in heterogeneous catalysis [16]. These platinum-ligand single-atom catalysts, decorated with dipyridyl-tetrazine ligands, show remarkable activity enhancement when supported on defective titanium dioxide surfaces compared to pristine supports. The turnover number for alkene hydrosilylation reaches 12,530 on defective surfaces compared to only 830 on pristine titanium dioxide under identical conditions [16].

The role of steric factors in iridium pincer complexes has been thoroughly investigated through computational and experimental studies [14]. Small changes in the steric demand of alkyl groups on phosphorus can dramatically alter the metal coordination sphere, with implications for both catalyst stability and reactivity. These findings provide fundamental insights into how steric control can be used to design more effective iridium-based catalysts for demanding synthetic transformations [14].

Recent developments in anthracene-decorated benzimidazole iridium complexes have revealed unique structural features that arise from extreme steric demands [17]. These complexes adopt rare square-pyramidal geometries where the bulky anthracene fragment provides steric shielding of the metal center. Density functional theory calculations confirm that these experimentally observed structures represent the most energetically favorable arrangements [17].

Copper-Mediated Tandem Reduction-Resolution Processes

Copper-mediated tandem reduction-resolution processes represent an innovative approach to asymmetric synthesis that combines multiple bond-forming and bond-breaking steps in a single catalytic transformation [18] [19]. These processes leverage the unique redox properties of copper catalysts to achieve both reduction and resolution in tandem, often providing access to enantiomerically enriched products that would be difficult to obtain through conventional methods.

The copper(I)-catalyzed asymmetric allylic reduction with hydrosilanes exemplifies the power of this approach [18]. This transformation enables regio- and stereoselective hydride transfer in an SN2′-fashion onto allylic bromides, representing a conceptually orthogonal approach to traditional allylic substitution reactions with carbon nucleophiles. Copper(I) complexes based on chiral N-heterocyclic carbene ligands achieve stereoselectivities reaching 99% enantiomeric excess while maintaining stereoconvergent behavior regardless of the starting material's double bond configuration [18].

Dynamic kinetic asymmetric hydrosilylation processes, while primarily rhodium-catalyzed, demonstrate how tandem reduction-resolution concepts can be applied to silicon-centered stereochemistry [1]. These transformations enable the deracemization of silicon stereocenters through controlled inversion processes, providing access to silicon-stereogenic compounds with excellent enantioselectivity. The mechanism involves SN2 substitution at the silicon center facilitated by chiral ligand environments [1].

Copper-mediated tandem ring-opening and cyclization reactions provide another powerful example of multi-step processes occurring in a single catalytic cycle [20]. The reaction of cyclopropanols with aryldiazonium salts proceeds through copper-mediated ring-opening followed by cyclization to form N-arylpyrazoles. These transformations occur at room temperature within minutes, demonstrating the remarkable efficiency achievable through proper catalyst design [20].

The asymmetric reduction of 2H-azirines mediated by chiral copper-hydride complexes represents a particularly sophisticated example of copper-mediated reduction-resolution [19]. This first highly enantioselective reduction of both mono- and tri-substituted 2H-azirines achieves excellent yields (up to 96%) and enantioselectivities (up to 96% enantiomeric excess). A key finding was the stark difference in copper complex structure necessary for optimal performance with mono- versus tri-substituted substrates [19].

Castro-Stephens coupling combined with alkyne reduction demonstrates how copper can mediate multiple bond-forming steps in sequence [21]. The macrocyclization involving vinyl iodides and terminal alkynes followed by in situ reduction of the enyne intermediate generates conjugated Z-double bonds within strained medium-size lactone, lactam, or ether macrocycles. This approach provides access to challenging ring systems that would be difficult to prepare through alternative methods [21].

Tandem oxidative carbon-hydrogen bond activation and cross-coupling reactions illustrate the versatility of copper in promoting multiple transformations [22]. The copper-mediated oxidative C(sp²)-H/C(sp)-H cross-coupling and intramolecular annulation of arenes with terminal alkynes provides efficient access to 3-methyleneisoindolin-1-one scaffolds. Copper(II) acetate serves both as promoter and terminal oxidant, demonstrating renewable behavior after undergoing oxidative reaction cycles [22].

Exact Mass

232.070826917 g/mol

Monoisotopic Mass

232.070826917 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types